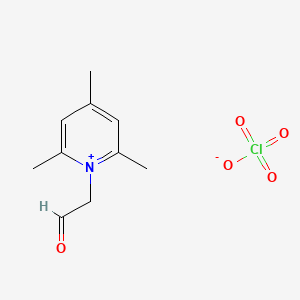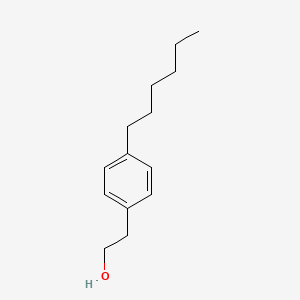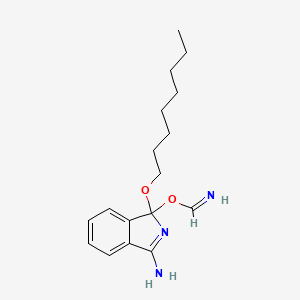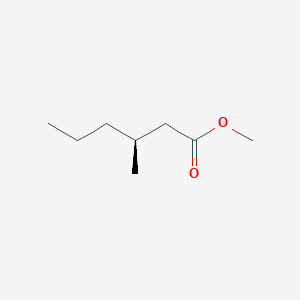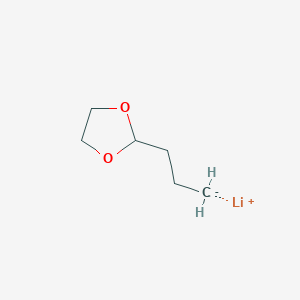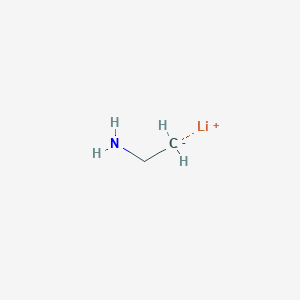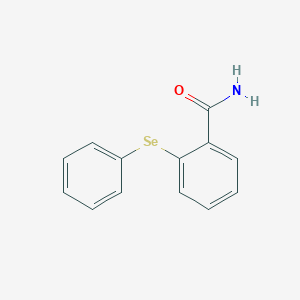![molecular formula C15H26N2O3Si B14293711 2,2',2''-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol) CAS No. 114022-31-0](/img/structure/B14293711.png)
2,2',2''-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,2’'-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol) is a complex organosilicon compound It features a silanetriol core bonded to three ethan-1-ol groups and a pyridin-3-ylmethylideneamino propyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol) typically involves the following steps:
Formation of the Pyridin-3-ylmethylideneamino Propyl Group: This step involves the condensation of pyridine-3-carbaldehyde with 3-aminopropyltriethoxysilane under acidic conditions to form the Schiff base.
Hydrolysis and Condensation: The Schiff base is then hydrolyzed and condensed with triethanolamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using the same synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,2’'-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The silanetriol core can participate in substitution reactions with other silanes or siloxanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reactions with chlorosilanes or alkoxysilanes under anhydrous conditions are common.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various siloxane derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’,2’'-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its potential use in the development of novel therapeutic agents.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.
Wirkmechanismus
The mechanism by which 2,2’,2’'-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol) exerts its effects involves its ability to form stable complexes with metal ions. The pyridin-3-ylmethylideneamino group acts as a chelating agent, binding to metal ions and stabilizing them in solution. This property is particularly useful in catalysis and coordination chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’,2’'-Trihydroxyethylsilane: Similar structure but lacks the pyridin-3-ylmethylideneamino group.
3-Aminopropyltriethoxysilane: Contains the aminopropyl group but lacks the triethanolamine moiety.
Pyridine-3-carbaldehyde: Contains the pyridine ring but lacks the silanetriol core.
Uniqueness
2,2’,2’'-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol) is unique due to its combination of a silanetriol core with a pyridin-3-ylmethylideneamino group. This unique structure imparts specific properties, such as enhanced stability and the ability to form stable metal complexes, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
114022-31-0 |
|---|---|
Molekularformel |
C15H26N2O3Si |
Molekulargewicht |
310.46 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)-[3-(pyridin-3-ylmethylideneamino)propyl]silyl]ethanol |
InChI |
InChI=1S/C15H26N2O3Si/c18-6-10-21(11-7-19,12-8-20)9-2-5-17-14-15-3-1-4-16-13-15/h1,3-4,13-14,18-20H,2,5-12H2 |
InChI-Schlüssel |
YLUURGBAPGDZGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C=NCCC[Si](CCO)(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


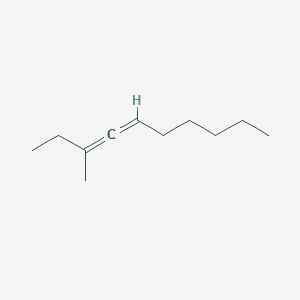

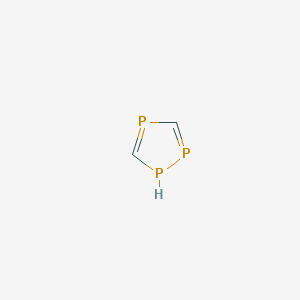
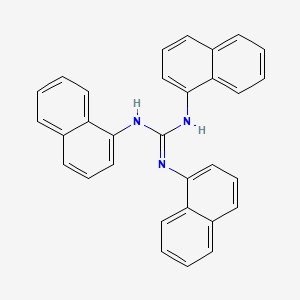
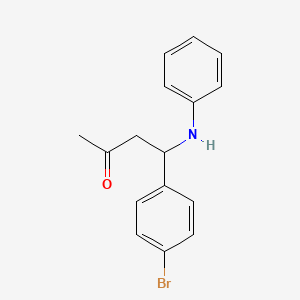
![1-[4-(Ethylsulfanyl)-2-(furan-2-yl)-6-methylpyrimidin-5-yl]ethan-1-one](/img/structure/B14293665.png)

